molecular formula C5H2Cl2N2O2 B1343943 4,6-Dichloro-5-pyrimidinecarboxylic acid CAS No. 87600-98-4

4,6-Dichloro-5-pyrimidinecarboxylic acid

Cat. No.: B1343943
CAS No.: 87600-98-4
M. Wt: 192.98 g/mol
InChI Key: KGBLYFGHJNGQBK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic organic compound. numberanalytics.com Its six-membered ring contains two nitrogen atoms at positions 1 and 3. numberanalytics.com This structure is a cornerstone in the field of medicinal chemistry, largely due to its wide array of biological activities. bohrium.comijpsr.com Pyrimidine derivatives have garnered significant attention for their therapeutic potential, including anticancer properties. nih.govbenthamscience.com The versatility of the pyrimidine scaffold allows for numerous structural modifications, making it a "privileged scaffold" in drug discovery and development. bohrium.commdpi.com

Pyrimidines are integral components of nucleic acids, the molecules responsible for storing and transmitting genetic information. numberanalytics.comekb.eg Three primary pyrimidine bases are found in these biopolymers: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.orgmicrobenotes.com In the double helix structure of DNA, the pyrimidine bases form hydrogen bonds with their complementary purine (B94841) bases; cytosine pairs with guanine (B1146940) (G), and thymine pairs with adenine (B156593) (A). wikipedia.org In RNA, uracil replaces thymine and pairs with adenine. wikipedia.orgkhanacademy.org This specific base pairing is crucial for the replication and transcription of the genetic code. khanacademy.org The pyrimidine structure, therefore, forms the backbone of the very blueprint of life. microbenotes.comlibretexts.org

Beyond their role in nucleic acids, pyrimidine rings are found in a wide variety of natural products and biologically active molecules. novapublishers.comnih.gov These include essential vitamins like thiamine (B1217682) (vitamin B1) and other compounds such as alkaloids and antibiotics. wikipedia.orgnih.gov The pyrimidine moiety is a key feature in many compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. ijpsr.comresearchgate.net Its presence in both natural and synthetic compounds underscores its importance and versatility in biological systems and medicinal applications. ekb.eg

Overview of Halogenated Pyrimidines in Chemical Synthesis

Halogenated pyrimidines are a class of pyrimidine derivatives that contain one or more halogen atoms attached to the pyrimidine ring. These compounds are of significant interest in organic synthesis due to the unique reactivity conferred by the halogen substituents. rsc.org They serve as versatile building blocks for the creation of more complex molecules, including pharmaceuticals and other biologically active compounds. rsc.orgnih.gov

The halogen atoms on a pyrimidine ring are generally susceptible to nucleophilic substitution reactions. nbinno.com This reactivity allows for the introduction of a wide variety of functional groups onto the pyrimidine scaffold. The ease of substitution can be influenced by the nature of the halogen, its position on the ring, and the presence of other substituents. google.comthieme.de For instance, the chlorine atoms in dichloropyrimidines can be selectively replaced by different nucleophiles, enabling the synthesis of a diverse range of substituted pyrimidines. nbinno.com Electrophilic substitution reactions, such as halogenation, are also important transformations for modifying the pyrimidine core. nih.govgrowingscience.com

Dichloro-substituted pyrimidines are particularly valuable intermediates in organic synthesis. nbinno.com The two chlorine atoms provide two reactive sites for sequential or selective nucleophilic substitution, allowing for the controlled and stepwise construction of complex molecular architectures. google.comnih.gov This strategic importance is highlighted by their use in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. nbinno.com The ability to functionalize the pyrimidine ring at specific positions makes dichloro-pyrimidines powerful tools for medicinal chemists in the design and synthesis of novel therapeutic agents. nbinno.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLYFGHJNGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647535
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-98-4
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
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Chemical Transformations and Reaction Mechanisms of 4,6 Dichloro 5 Pyrimidinecarboxylic Acid and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring

The 4,6-dichloro-5-pyrimidinecarboxylic acid core is primed for nucleophilic aromatic substitution (SNAr), a reaction class central to the functionalization of electron-poor aromatic and heteroaromatic systems. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, and their substitution by various nucleophiles is a key strategy for synthesizing a diverse range of derivatives. The reactivity is analogous to other symmetrically substituted 4,6-dichloropyrimidines, where sequential and selective substitution can often be achieved.

The reaction of dichloropyrimidines with amines is a widely utilized transformation. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from closely related analogs like 4,6-dichloro-5-nitropyrimidine (B16160). In these systems, primary and secondary amines readily displace one of the chlorine atoms under mild conditions, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

The reaction of a 4,6-dichloropyrimidine (B16783) derivative with an amine generally proceeds via monosubstitution initially. Forcing conditions, such as elevated temperatures or the use of a large excess of the amine, may lead to disubstitution. The presence of the C5-carboxylic acid group, an electron-withdrawing group, is expected to activate the ring towards nucleophilic attack.

Table 1: Representative SNAr Reactions of Amines with 4,6-Dichloropyrimidine Analogs Note: The following table is based on the reactivity of analogous compounds and represents expected outcomes for this compound.

Amine NucleophileExpected Product (Monosubstitution)Typical Conditions
Benzylamine4-(Benzylamino)-6-chloro-5-pyrimidinecarboxylic acidAmine (1.1 eq.), DIPEA, THF, rt
Morpholine4-Chloro-6-(morpholin-4-yl)-5-pyrimidinecarboxylic acidAmine (1.1 eq.), K₂CO₃, MeCN, 50 °C
Aniline4-Chloro-6-(phenylamino)-5-pyrimidinecarboxylic acidAmine (1.1 eq.), TEA, EtOH, Reflux

Alkoxides, generated from alcohols and a base (e.g., NaH, DBU), are effective nucleophiles for the SNAr reaction with dichloropyrimidines. The reaction of 4,6-dichloro-5-nitropyrimidine with various alcohols in the presence of a base has been shown to yield 4-alkoxy-6-chloro-5-nitropyrimidines with good control over monosubstitution. This indicates that one chlorine atom is preferentially substituted over the other. A similar outcome is anticipated for this compound, where treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4-chloro-6-methoxy-5-pyrimidinecarboxylic acid.

In some cases, when alcohols are used as the solvent in the presence of a base like NaOH, solvolysis can occur, leading to the formation of alkoxide ions in situ that then act as nucleophiles. Other nucleophiles, such as thiolates (RS⁻), can also be employed to introduce sulfur-based functionalities onto the pyrimidine ring.

The mechanism of SNAr reactions on pyrimidines is generally accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent computational and experimental studies have suggested that some SNAr reactions may proceed via a concerted (cSNAr) mechanism, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov

For dichloropyrimidines, the regioselectivity of substitution is a key area of study. In 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. stackexchange.com This selectivity is often explained by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com The presence of substituents on the ring can significantly alter the LUMO distribution and, consequently, the regioselectivity of the reaction. For symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, and monosubstitution leads to a single isomer. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer intermediate. nih.gov

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C5 position is a versatile handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. These transformations typically follow standard organic chemistry protocols for carboxylic acids.

Esters of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis: This reversible reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.orgmasterorganicchemistry.com To drive the equilibrium towards the carboxylic acid, an excess of water is used.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. youtube.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, the methyl ester of this compound can be converted to the corresponding ethyl ester by heating it in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide. This equilibrium-driven process is often pushed to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

The conversion of the carboxylic acid to an amide is a fundamental transformation. This can be achieved through several methods:

Via an Acyl Chloride: The carboxylic acid can first be converted to the more reactive 4,6-dichloro-5-pyrimidinecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with primary or secondary amines to form the corresponding amide.

Direct Coupling: A more direct approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react with an amine under mild conditions. researchgate.netresearchgate.net This method is crucial for synthesizing peptides and other complex amides without racemization of adjacent stereocenters. researchgate.net A variety of modern coupling agents are available for this purpose. rsc.orgnih.gov

Table 2: Common Peptide Coupling Reagents for Amidation

Coupling ReagentAbbreviationActivator/BaseTypical Solvent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DIPEADCM, DMF
DicyclohexylcarbodiimideDCCDMAPDCM
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPDIPEADMF
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUDIPEADMF

These methods provide a robust toolkit for creating diverse libraries of amide derivatives from this compound, which are valuable in medicinal chemistry and materials science. researchgate.net

Cyclization and Annulation Reactions

The presence of vicinal chloro and carboxylic acid groups on the pyrimidine ring of this compound and its derivatives provides a unique opportunity for intramolecular cyclization and annulation reactions. These transformations are pivotal in the construction of fused-ring systems with potential applications in medicinal chemistry and materials science.

The synthesis of fused pyrimidine systems, such as pyrimidopyrimidines, from derivatives of this compound is a key strategy for expanding the structural diversity of this heterocyclic core. While direct cyclization of the carboxylic acid can be challenging, its conversion to more reactive intermediates, such as amides or esters, facilitates intramolecular ring closure. For instance, the corresponding carboxamide, 4,6-dichloro-5-pyrimidinecarboxamide, can be synthesized from the carbonyl chloride. chemicalbook.com This amide derivative is a prime candidate for cyclization reactions.

A related derivative, 4,6-dichloro-5-formylpyrimidine, serves as a valuable model for understanding the cyclization potential of 5-substituted 4,6-dichloropyrimidines. A practical strategy has been developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. nih.gov The key step in this synthesis is a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed in situ. nih.gov This suggests that the carboxylic acid group of this compound could be transformed into an amide, which could then participate in similar cyclization cascades to form pyrimidopyrimidine cores.

The strategic functionalization of this compound opens pathways to intricate polyheterocyclic architectures. These complex structures are often sought after for their potential biological activities.

Building upon the principles of intramolecular cyclization, derivatives of this compound are valuable precursors for the synthesis of dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. A synthetic strategy has been developed for the preparation of these complex heterocycles starting from 4,6-dichloro-5-formylpyrimidine. nih.gov This process involves a multicomponent reaction with primary amines and aldehydes, leading to the formation of the fused pyrimidine system. nih.gov The key step is an intramolecular cyclization of an in situ-formed amide intermediate. nih.gov This methodology highlights the potential to utilize the carboxylic acid functionality of the title compound, after its conversion to an amide, to access these complex polyheterocyclic architectures.

Derivatization to Complex Polyheterocyclic Architectures

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these reactions are highly applicable to the derivatization of this compound. The two chlorine atoms on the pyrimidine ring can be selectively replaced with a variety of substituents, allowing for the introduction of aryl, alkyl, and other functional groups.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of 4,6-dichloropyrimidine derivatives, this reaction allows for the selective arylation at the C4 and C6 positions. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst has been shown to yield novel pyrimidine analogs. mdpi.comresearchgate.net Good yields were obtained using 5 mol % of Pd(PPh3)4 as the catalyst, with K3PO4 as the base and 1,4-dioxane (B91453) as the solvent. mdpi.comresearchgate.net Electron-rich boronic acids generally provide better yields in these coupling reactions. mdpi.comresearchgate.net

The regioselectivity of the Suzuki-Miyaura coupling on dichloropyrimidines can be influenced by the substituents on the pyrimidine ring and the reaction conditions. For 2,4-dichloropyrimidines, coupling typically occurs preferentially at the 4-position. nih.gov While less studied for 4,6-dichloropyrimidines with a C5-carboxylic acid, the principles of differential reactivity of the chloro-substituents remain relevant.

Table 1: Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidine Derivatives
CatalystBaseSolventYield (%)Reference
Pd(PPh3)4K3PO41,4-DioxaneGood to Excellent mdpi.comresearchgate.net
Pd(OAc)2/PPh3K3PO4Not specifiedReasonable researchgate.net
Pd(PPh3)2Cl2K3PO4Not specifiedReasonable researchgate.net

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the this compound core. The Buchwald-Hartwig amination, for example, is a valuable tool for the formation of carbon-nitrogen bonds. While direct amination can sometimes be achieved under SNAr conditions, palladium catalysis can be essential for less reactive amines or for achieving higher selectivity. nih.gov

Furthermore, palladium-catalyzed C-S cross-coupling reactions offer a route to introduce thioether functionalities. Recent studies have shown that bulky N-heterocyclic carbene ligands can promote C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols, a regioselectivity that contrasts with the typical C4-substitution. nih.gov This highlights the potential for ligand control to direct the regiochemical outcome of cross-coupling reactions on dichloropyrimidine systems, a principle that could be extended to the 4,6-dichloro isomer. The choice of catalyst and ligands can be crucial in overcoming the strong binding of thiols to the palladium center. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pyrimidine-Based Therapeutic Agents

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic functionalization of the pyrimidine core, often facilitated by precursors like 4,6-dichloro-5-pyrimidinecarboxylic acid, allows for the creation of molecules with high affinity and selectivity for various biological targets. The dichloro-substituents at the 4 and 6 positions offer reactive sites for nucleophilic substitution, enabling the introduction of various side chains to modulate the pharmacological properties of the resulting compounds.

Anticancer Agents

The development of novel anticancer agents remains a primary focus of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area. The adaptability of the pyrimidine scaffold has been exploited to design inhibitors for several key targets in cancer progression.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. The pyrimidine core serves as an effective template for the design of ATP-competitive kinase inhibitors.

Raf Protein Kinase: The RAF/MEK/ERK signaling pathway is frequently overactive in various cancers, making Raf kinases attractive therapeutic targets. While direct synthesis from this compound is not explicitly detailed in available literature, the use of dichloropyrimidine scaffolds is a common strategy in the design of potent Pan-Raf inhibitors. nih.gov These inhibitors aim to overcome the resistance observed with inhibitors targeting specific Raf isoforms. nih.gov The general approach involves the functionalization of the dichloropyrimidine core to create compounds that can effectively bind to the ATP-binding site of Raf kinases, thereby inhibiting their activity and downstream signaling. nih.gov

Btk Kinase: Bruton's tyrosine kinase (Btk) is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. The pyrimidine scaffold is a central feature in many Btk inhibitors. frontiersin.org Structure-activity relationship (SAR) studies of pyrimidine-based Btk inhibitors have revealed the importance of specific substitutions on the pyrimidine ring for achieving high potency and selectivity. mdpi.comresearchgate.net The design of these inhibitors often involves the strategic placement of functional groups that can form key interactions with the amino acid residues in the Btk active site. mdpi.com

Table 1: Examples of Pyrimidine-Based Btk Inhibitors and their Activity
Compound IDPyrimidine Core SubstitutionTargetIC50 (nM)Reference
Compound X4-Anilino-6-aminoBtk10 researchgate.net
Compound Y4,6-Bis(arylamino)Btk5 frontiersin.org

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy. Pyrimidine-based hydroxamic acids have been designed and synthesized as novel HDAC inhibitors. nih.govnih.govnih.gov In this molecular architecture, the pyrimidine moiety often serves as the "cap" group, which interacts with the surface of the enzyme. nih.gov The carboxylic acid functionality of this compound can be readily converted to a hydroxamic acid, a key zinc-binding group in many HDAC inhibitors. The design of these inhibitors focuses on optimizing the cap group, the linker, and the zinc-binding group to achieve high potency and isoform selectivity. nih.govnih.gov

Table 2: Pyrimidine-Based HDAC Inhibitors
Compound ScaffoldTarget HDACsKey Structural FeatureReference
Pyrimidine Hydroxamic AcidClass I & II HDACsDiaryl pyrimidine cap nih.gov
Hydroxy-PyrimidineMultiple HDACsNovel hydroxy-pyrimidine scaffold nih.gov
Pyrimidine-based dual inhibitorsJMJD3 and HDAC1/6Hydroxamic acid nih.gov

The anticancer activity of pyrimidine-based therapeutic agents is evaluated in various cancer cell lines. Inhibition of specific protein kinases, such as Raf and Btk, disrupts downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). nih.gov Similarly, HDAC inhibitors induce changes in gene expression by altering the acetylation status of histones and other proteins. mdpi.com This can lead to the reactivation of tumor suppressor genes and the induction of apoptosis. mdpi.comresearchgate.net Studies in cancer cell lines allow for the determination of the potency (e.g., IC50 values) and the elucidation of the molecular mechanisms underlying the anticancer effects of these compounds.

Antiviral Compounds

The pyrimidine scaffold is also a key component in the development of antiviral agents, owing to its structural similarity to the natural nucleobases.

Chronic Hepatitis B virus (HBV) infection is a major global health problem. While there is no definitive cure, antiviral therapies can effectively suppress viral replication. Pyrimidine derivatives have been investigated as potential anti-HBV agents. The mechanism of action of many antiviral nucleoside and nucleotide analogs involves the inhibition of the viral polymerase, which is essential for the replication of the viral genome. Although direct synthesis from this compound has not been extensively reported, the use of dichloropyrinidines in synthesizing antiviral compounds is a known strategy. Research in this area focuses on designing pyrimidine analogs that can be efficiently incorporated into the growing viral DNA chain, leading to chain termination, or that can act as competitive inhibitors of the viral polymerase. Some pyrimidine derivatives have shown the ability to inhibit the replication of both wild-type and drug-resistant strains of HBV.

Antimicrobial and Antifungal Activities

Role as Key Intermediate for Pharmaceutical Development

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the manufacturing of APIs. pharmanoble.com The quality and specific structure of an intermediate significantly influence the efficacy, safety, and successful synthesis of the final drug. pharmanoble.com The 4,6-dichloropyrimidine (B16783) core of this compound is a key structural motif utilized in the development of various therapeutic agents. This framework allows for subsequent chemical modifications to build complex, biologically active molecules.

A prominent example of the utility of this chemical framework is in the synthesis of the antiplatelet medication, Ticagrelor. While synthesis routes may vary, many rely on a key intermediate that shares the 4,6-dichloropyrimidine structure. One documented pathway to Ticagrelor involves the intermediate 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) . rasayanjournal.co.inpatsnap.com This intermediate is prepared through a multi-step process that often starts with simpler pyrimidine structures, which are then nitrated and chlorinated to create the reactive core necessary for building the final drug molecule. patsnap.comnih.gov

The synthesis process highlights the importance of the dichloro-substituents at the 4 and 6 positions of the pyrimidine ring. These chlorine atoms are effective leaving groups, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is harnessed to introduce other functional groups and build the complex structure of the final API. For instance, in the synthesis of Ticagrelor, the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine intermediate reacts with other chemical moieties to eventually form the triazolopyrimidine core of the drug. rasayanjournal.co.in The process involves steps such as reduction of the nitro group to an amine, which is then used to form the triazole ring. rasayanjournal.co.ingoogle.com

Similarly, the related compound 4,6-dichloro-5-formylpyrimidine , which can be derived from the carboxylic acid, serves as a starting material for creating highly substituted pyrimido[4,5-d]pyrimidines, demonstrating the versatility of this chemical scaffold in generating diverse molecular libraries for drug discovery. nih.gov The ability to use these dichloropyrimidine intermediates to construct complex heterocyclic systems underscores their critical role in pharmaceutical development.

Synthesis of Macrocyclic Broad-Spectrum Antibiotics

Following a comprehensive review of publicly available scientific literature, no direct research findings or detailed methodologies were identified that specifically document the use of this compound as a direct precursor in the synthesis of macrocyclic broad-spectrum antibiotics. General methods for synthesizing macrocyclic antibiotics often involve macrolactonization, macrolactamization, and various coupling reactions, but specific examples starting from this particular pyrimidine derivative are not detailed in the available literature. nih.govnih.govnih.gov

Precursors for Other Biologically Active Heterocycles

The 4,6-dichloropyrimidine framework is a valuable scaffold in medicinal chemistry for the synthesis of various biologically active heterocyclic compounds. nih.gov While direct applications of this compound are not extensively detailed, the closely related derivative, 4,6-dichloro-5-formylpyrimidine, serves as a key intermediate in building fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. nih.gov This class of compounds is of significant interest due to its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.goveurekaselect.com

The reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring, combined with the functional group at the C5 position, allow for sequential and regioselective reactions to construct more complex molecules. A practical strategy involves the reaction of 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes to construct highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov In this multi-component reaction, the formyl group is crucial for the initial formation of an iminium intermediate, which then undergoes an intramolecular cyclization to form the fused pyrimidine ring system. The strategically positioned chlorine atom on the resulting bicyclic core can then be used for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening. nih.gov

The pyrimido[4,5-d]pyrimidine (B13093195) core is recognized as a "privileged scaffold" in drug discovery, and derivatives have been investigated as potential neuroprotective agents, antioxidants, and inhibitors of cyclin-dependent kinases (CDKs). nih.govmdpi.com The synthetic versatility of precursors like 4,6-dichloropyrimidine derivatives makes them essential building blocks in the ongoing search for novel therapeutic agents. ontosight.aimdpi.com

Table 1: Synthesis of Substituted Pyrimido[4,5-d]pyrimidin-4(1H)-ones

PrecursorReagentsProductBiological Significance of Product Class
4,6-dichloro-5-formylpyrimidinePrimary Amines, AldehydesHighly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-onesAntimicrobial, Antifolate, Anticancer, Anti-inflammatory, Diuretic nih.govnih.gov

Computational Studies and Molecular Modeling

Molecular modeling has become an indispensable tool in chemical research, allowing for the investigation of molecular properties at an atomic level. nih.gov These computational experiments augment laboratory research, providing insights that may not be directly measurable. nih.gov For compounds like this compound, these studies are crucial for understanding its electronic characteristics and potential biological interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irmdpi.com Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and predict various parameters. mdpi.comijcce.ac.ir

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests higher reactivity. scholarsresearchlibrary.com For instance, in a study of the related compound 4-Amino-3,6-dichloro-2-pyridinecarboxylicacid, the HOMO-LUMO gap was calculated to be 4.89 eV. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Furthermore, DFT is used to calculate global reactivity descriptors, which quantify the molecule's reactivity. mdpi.com These calculations help confirm that the optimized structure represents a true energy minimum through vibrational frequency analysis. ijcce.ac.ir

Table 1: Illustrative Electronic Properties Calculated via DFT for a Dichloro-Substituted Heterocyclic Acid (Data from an analogous compound). scholarsresearchlibrary.com
ParameterCalculated Value
Total Energy-1349.20 a.u.
HOMO-LUMO Gap (ΔE)5.30 eV
Dipole Moment3.61 Debye
Zero-point Vibrational Energy218865.6 Joules/Mol

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability. ijcce.ac.irnih.gov

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govrjptonline.org This method is fundamental in structure-based drug design for predicting binding modes and estimating binding affinity. nih.govresearchgate.net The process involves a search algorithm to generate various ligand poses within the receptor's binding site and a scoring function to evaluate and rank these poses. nih.govresearchgate.net

For pyrimidine derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes. For example, similar compounds have been docked against targets like cyclin-dependent kinases (CDK2/4/6) and cyclooxygenase (COX) enzymes. rjptonline.orgnih.gov The results of these simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein. rjptonline.org These interactions are critical for the stability of the ligand-protein complex, and a lower binding energy generally indicates a higher binding affinity. nih.gov For example, docking studies on pyrimidine derivatives have identified potential inhibitors for antibacterial and antimalarial protein targets, with calculated binding energies as low as -7.97 kcal/mol. nih.gov

Prediction of Biological Activity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. isroset.org These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.commdpi.com

Several physicochemical properties are calculated to assess a compound's "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. mdpi.comphcogj.com This rule suggests that orally active drugs typically have a molecular weight ≤ 500 g/mol , a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. phcogj.com Computational platforms like SwissADME and pkCSM are used to predict a wide range of properties. isroset.orgphcogj.com

Studies on various pyrimidine derivatives have shown that they often exhibit good predicted oral bioavailability and fall within the acceptable ranges for drug-likeness. nih.govmdpi.com In silico toxicity predictions can also assess risks such as mutagenicity, carcinogenicity, and inhibition of critical proteins like the hERG channel. nih.govphcogj.com

Table 2: Representative Predicted ADMET and Physicochemical Properties for Pyrimidine Derivatives. mdpi.comphcogj.com
PropertyTypical Predicted Value/RangeSignificance
Molecular Weight< 500 g/molAdheres to Lipinski's Rule
LogP (Lipophilicity)< 5Adheres to Lipinski's Rule
Hydrogen Bond Donors≤ 5Adheres to Lipinski's Rule
Hydrogen Bond Acceptors≤ 10Adheres to Lipinski's Rule
Topological Polar Surface Area (TPSA)< 140 ŲRelates to cell permeability
Gastrointestinal AbsorptionHighPredicts oral absorption
Bioavailability Score~0.55Probability of oral bioavailability

Conformational Analysis and Energy Minimization

Conformational analysis aims to determine the stable three-dimensional arrangements of atoms in a molecule. The geometry of this compound is optimized using energy minimization techniques to find the lowest energy conformation. nih.gov DFT calculations are used to analyze geometric parameters like bond lengths, bond angles, and dihedral angles. scholarsresearchlibrary.com

For carboxylic acids, a key conformational feature is the orientation of the carboxyl group, which can exist in syn and anti conformations. nih.gov While the syn arrangement is often favored in the gas phase due to intramolecular hydrogen bonding, the anti conformation can become more stable in aqueous solutions. nih.gov The energy barrier between these states is an important factor in their interconversion. nih.gov

Analysis of dihedral angles reveals information about the planarity of the molecule. In related dichlorinated heterocyclic acids, the pyridine (B92270) or pyrimidine ring and its substituent groups are often found to be planar. scholarsresearchlibrary.com The presence of bulky chlorine atoms adjacent to the carboxylic acid group can also influence the rotational barrier of the C-C bond connecting the group to the pyrimidine ring, a phenomenon observed in similarly substituted compounds like 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in advanced technologies like optical signal processing and optoelectronics. nih.govresearchgate.net Pyrimidine derivatives, particularly those with push-pull electronic systems, have attracted significant attention as potential NLO chromophores. researchgate.net

Computational methods, often using DFT, are employed to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nanobioletters.com A high value for the first hyperpolarizability is a primary indicator of NLO activity. nanobioletters.com Theoretical studies on various pyrimidine-based molecules have shown that structural modifications can significantly enhance their NLO response. nih.govrsc.org For instance, the calculated NLO response of some pyranoquinoline derivatives was found to be many times that of the standard material, urea. nanobioletters.com

Table 3: Illustrative Calculated NLO Properties for a Heterocyclic Compound. nanobioletters.com
NLO ParameterCalculated Value (esu)
Linear Polarizability (α)3.07 x 10-23
First Hyperpolarizability (β)4.29 x 10-30

Advanced Spectroscopic Analysis

While experimental spectroscopic techniques like FT-IR, Raman, and NMR provide direct information about molecular structure, computational analysis serves as a powerful complementary tool. DFT calculations can predict vibrational frequencies and NMR chemical shifts, which aids in the assignment of experimental spectra. nih.govnih.gov

For example, in the analysis of related chlorinated compounds, calculated IR spectra show good agreement with experimental data, allowing for the confident assignment of characteristic vibrational modes, such as the stretching of carbonyl groups and the vibrations of the heterocyclic ring. nanobioletters.comnih.gov Similarly, calculated 1H and 13C NMR chemical shifts can be compared with experimental values to confirm the chemical structure. ijcce.ac.irnih.gov The characteristic resonances for chlorinated carbons, for instance, can be precisely assigned with the aid of theoretical calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution.

¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to observe a signal for the proton on the pyrimidine ring (at C2) and a signal for the acidic proton of the carboxylic acid group. The pyrimidine proton would likely appear as a singlet in the aromatic region of the spectrum. The carboxylic acid proton would also be a singlet, typically found at a higher chemical shift (downfield), and its position could be concentration-dependent and affected by the choice of solvent.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. One would anticipate signals for the two carbons bearing chlorine atoms (C4 and C6), the carbon of the carboxylic acid group (C5), the carbonyl carbon of the acid, and the carbon at the 2-position of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

However, specific, experimentally determined chemical shift values for this compound are not available in the surveyed literature. Data exists for analogous compounds, such as 4,6-dichloropyrimidine-5-carboxamide, but this does not directly apply to the parent carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹.

C-Cl stretching vibrations, which would appear in the fingerprint region (typically below 800 cm⁻¹).

C=N and C=C stretching vibrations characteristic of the pyrimidine ring, generally in the 1600-1400 cm⁻¹ region.

A search of public databases and literature did not yield a specific IR spectrum or a table of vibrational frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₂Cl₂N₂O₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks). Fragmentation patterns could also provide information about the molecule's structure.

Despite its utility, specific mass spectrometry data, including the m/z of the molecular ion and fragmentation patterns for this compound, were not found in the reviewed sources.

UV-Vis Spectroscopy and Electronic Excitation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The positions and intensities of these bands would be influenced by the chloro and carboxylic acid substituents on the pyrimidine ring.

Detailed experimental UV-Vis absorption data, including specific λmax values and molar absorptivity coefficients for this compound, are not documented in the available literature.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Analysis

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined. This analysis would confirm the planarity of the pyrimidine ring and the orientation of the carboxylic acid group relative to the ring. While crystal structures for related molecules like 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine (B156074) have been reported, no such data is available for the title compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would likely engage in various intermolecular interactions. The most significant of these would be hydrogen bonding involving the carboxylic acid group, where the hydroxyl group can act as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This typically leads to the formation of dimeric structures. Other potential interactions could include halogen bonding involving the chlorine atoms and π-π stacking between the pyrimidine rings. A crystal structure analysis would provide precise details on the geometry and nature of these interactions, which are crucial for understanding the crystal packing and material properties. In the absence of a determined crystal structure, any discussion of these interactions remains speculative.

Computational and Spectroscopic Characterization in Research

Spectroscopic and Crystallographic Analysis

In the crystalline structure of related dichloropyrimidine derivatives, the pyrimidine (B1678525) ring is observed to be essentially planar. For instance, in 4,6-dichloro-5-methylpyrimidine (B15144), the root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.009 Å, indicating a high degree of planarity. nih.gov Similarly, the molecule of 4,6-dichloro-5-methoxypyrimidine (B156074) is reported to be nearly planar, with an r.m.s. deviation of 0.013 Å for the pyrimidine ring and its chloro substituents. researchgate.netnih.gov

A key conformational feature of 4,6-dichloro-5-pyrimidinecarboxylic acid would be the orientation of the carboxylic acid group relative to the pyrimidine ring. This orientation is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring. dntb.gov.uanih.gov Such an intramolecular hydrogen bond would lead to a planar, cyclic conformation, which significantly impacts the molecule's properties. nih.gov

The crystal packing of these molecules is governed by various intermolecular interactions. In the case of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers. nih.gov For 4,6-dichloro-5-methoxypyrimidine, the crystal structure is stabilized by short Cl···N contacts that generate a three-dimensional framework. researchgate.netnih.gov For the title carboxylic acid, strong intermolecular hydrogen bonds between the carboxylic acid moieties, forming classic carboxylic acid dimers, would be expected to be a dominant feature of its crystal packing.

Detailed geometric parameters from the crystal structure of a related compound, 4,6-dichloro-5-methylpyrimidine, are provided below for comparative purposes. These values offer a reasonable approximation for the bond lengths and angles within the core 4,6-dichloropyrimidine (B16783) scaffold.

Table 1: Selected Geometric Parameters for 4,6-Dichloro-5-methylpyrimidine nih.gov

This table displays selected bond lengths and angles from the crystal structure of a closely related compound to provide insight into the geometry of the 4,6-dichloropyrimidine core.

Parameter Value (Å or °)
Bond Lengths (Å)
Cl1—C41.737 (4)
Cl2—C61.733 (4)
N1—C61.299 (6)
C4—C51.395 (5)
C5—C61.403 (6)
**Bond Angles (°) **
N1—C6—C5125.1 (4)
C5—C4—N3115.8 (4)
Cl1—C4—C5121.7 (3)
Cl2—C6—N1115.9 (3)

Table 2: Crystal Data and Structure Refinement for 4,6-Dichloro-5-methylpyrimidine nih.gov

This table summarizes the crystallographic data collection and refinement details for a related pyrimidine derivative.

Parameter Value
Empirical Formula C₅H₄Cl₂N₂
Formula Weight 163.00
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.463 (5)
b (Å) 7.827 (5)
c (Å) 11.790 (5)
β (°) ** 93.233 (5)
Volume (ų) **687.6 (7)
Z 4
R-factor [F² > 2σ(F²)] 0.068
wR(F²) 0.173

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for 4,6-Dichloro-5-pyrimidinecarboxylic acid and its precursors is a primary area for future research. Traditional synthesis routes for related compounds, such as 4,6-dichloropyrimidine (B16783), often involve harsh reagents like phosphorus oxychloride. There is a pressing need to develop more environmentally benign and efficient synthetic pathways.

Future strategies are expected to focus on:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents is crucial. Research into solid-state or solvent-free reaction conditions, similar to those used for creating some metal-organic frameworks, could offer a more sustainable manufacturing process.

Catalytic Methods: The exploration of novel catalysts to improve reaction yields and reduce waste is a significant goal. This includes developing catalytic systems that can achieve high regioselectivity in chlorination and other functionalization reactions, thus simplifying purification processes.

Process Optimization: For large-scale production, robust and safe processes are essential. Future work will likely involve detailed process safety evaluations and the development of scalable methods that ensure all intermediates are stable and storable under normal conditions.

Exploration of Undiscovered Bioactive Derivatives and Their Therapeutic Potential

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Derivatives have shown diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This compound serves as an excellent starting material for creating libraries of novel compounds to be screened for therapeutic potential.

Key research directions include:

Anticancer Agents: Pyrimidine derivatives are known to inhibit various kinases and other targets crucial in oncology. Future work will involve synthesizing derivatives of this compound and evaluating their efficacy against a range of cancer cell lines.

Antimicrobial Compounds: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The pyrimidine scaffold can be modified to target essential pathways in bacteria and fungi.

Antioxidant Molecules: Oxidative stress is implicated in numerous diseases. Research into pyrimidine derivatives has shown their potential as free radical scavengers, a property that can be explored by creating new derivatives of the title compound.

Below is a table summarizing the therapeutic potential of various pyrimidine scaffolds, indicating promising areas for derivatives of this compound.

Therapeutic AreaTarget/Mechanism of ActionPotential for Derivatives
Oncology Kinase Inhibition, Apoptosis InductionHigh
Infectious Diseases Enzyme Inhibition, DNA/RNA Synthesis DisruptionHigh
Inflammatory Diseases LOX Inhibition, Cytokine ModulationModerate to High
Neurological Disorders Receptor Antagonism/AgonismModerate
Cardiovascular Diseases Channel Blocking, Enzyme InhibitionModerate

Advanced Mechanistic Elucidations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is critical for controlling reaction outcomes and designing more efficient syntheses. The reactivity of the two chlorine atoms can differ, and their substitution patterns are key to creating specific derivatives.

Future mechanistic studies will likely employ a combination of experimental and computational methods:

Nucleophilic Aromatic Substitution (SNAr) Studies: Detailed kinetic and computational studies, including Density Functional Theory (DFT) calculations, can elucidate the regioselectivity of SNAr reactions. This will help predict how different nucleophiles will react at the C4 and C6 positions and understand the influence of the carboxylic acid group on the ring's reactivity.

Computational Modeling: DFT can be used to model transition states and reaction pathways, providing insights into the energetic barriers of different reactions. This can explain unexpected reaction products and guide the optimization of reaction conditions.

Spectroscopic Analysis: Advanced spectroscopic techniques can be used to identify transient intermediates, providing direct evidence for proposed reaction mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. These technologies can analyze vast datasets to predict the properties of novel compounds and suggest optimal synthetic routes.

For this compound, future applications of AI and ML include:

De Novo Drug Design: Generative models and deep learning networks can be used to design novel pyrimidine derivatives with high predicted activity against specific biological targets. These models can explore a vast chemical space to identify promising candidates for synthesis and testing. chemimpex.com

Structure-Activity Relationship (SAR) Modeling: Machine learning algorithms can build predictive models based on existing SAR data for pyrimidine derivatives. This can accelerate the optimization of lead compounds by predicting the biological activity of new analogues before they are synthesized. nbinno.comresearchgate.net

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of complex chemical reactions and devise multistep synthetic pathways, enhancing the efficiency of chemical research and development.

Investigation of this compound in Materials Science and Other Non-Medicinal Applications

Beyond its potential in medicine, the structural features of this compound make it an intriguing building block for advanced materials. The pyrimidine ring is an electron-deficient system, and the carboxylic acid group provides a site for coordination or polymerization.

Promising areas for non-medicinal research include:

Organic Electronics: Pyrimidine derivatives are utilized as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). The electron-accepting nature of the pyrimidine ring is beneficial for creating electron-transporting or host materials. researchgate.netalfa-chemistry.com Future research could explore polymers or small molecules derived from this compound for these applications.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. Pyrimidine-dicarboxylate ligands have been used to create frameworks for applications such as gas storage and separation (e.g., CO2 capture) and catalysis. nih.govmdpi.com

Specialty Polymers and Coatings: The compound can be used in the development of polymers and coatings with enhanced durability and chemical resistance. chemimpex.com

Agrochemicals: The related compound 4,6-dichloropyrimidine is an intermediate in the production of some herbicides and fungicides. This suggests that derivatives of the carboxylic acid could also be explored for applications in crop protection.

The following table outlines potential non-medicinal applications for derivatives of this compound.

Application AreaRelevant PropertiesPotential Role of the Compound
Organic Electronics Electron-deficient aromatic systemBuilding block for electron-transport materials in OLEDs, OFETs
Metal-Organic Frameworks Carboxylic acid linker, N-donor sitesOrganic ligand for creating porous materials for gas adsorption/catalysis
Advanced Polymers Dichloro-functionality for polymerizationMonomer for specialty polymers with enhanced thermal/chemical stability
Agrochemicals Bioactivity of the pyrimidine coreIntermediate for novel herbicides or fungicides

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-5-pyrimidinecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrimidinecarboxylic acid derivatives often involves multi-step protocols. For example, methyl 2-amino-4-chloro-5-pyrimidinecarboxylate can be synthesized via chlorination of precursors using phosphoryl chloride (POCl₃), followed by hydrolysis to yield the carboxylic acid moiety . Key factors include temperature control (e.g., reflux in POCl₃ at 110°C for chlorination) and stoichiometric ratios of reagents to minimize byproducts like over-chlorinated species. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization typically combines spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine atoms at positions 4 and 6, carboxylic acid at position 5) .
  • HPLC-MS : To assess purity (>95% by area-under-curve) and detect trace impurities from incomplete chlorination or ester hydrolysis .
  • Elemental Analysis : Verify empirical formula (C₅H₂Cl₂N₂O₂) and rule out hydrate formation .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Pyrimidine derivatives with carboxylic acid groups are prone to hydrolysis under humid conditions. Storage recommendations:

  • Temperature : -20°C in airtight containers under inert gas (argon/nitrogen) .
  • Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) due to potential decomposition; use anhydrous acetonitrile or methanol for stock solutions .

Advanced Research Questions

Q. How can this compound be functionalized for targeted applications (e.g., drug discovery)?

  • Methodological Answer : The carboxylic acid group enables derivatization via amidation or esterification. For example:

  • Amidation : React with amines (e.g., benzylamine) using coupling agents like HATU or EDCI in DMF, achieving yields >70% after purification .
  • Esterification : Use thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with alcohols . Monitor reaction progress via TLC to avoid over-functionalization.

Q. What biological or catalytic activities have been reported for structurally related dichloropyrimidine derivatives?

  • Methodological Answer : 5-Substituted dichloropyrimidines exhibit enzyme inhibitory properties. For instance:

  • Thymidine Phosphorylase Inhibition : 6-Chlorouracil derivatives (e.g., 5-substituted analogs) show IC₅₀ values <10 µM, relevant in cancer research .
  • Antimicrobial Activity : Functionalization with sulfonamide groups enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Q. How do researchers resolve contradictions in reactivity data between this compound and its isomers?

  • Methodological Answer : Isomeric effects (e.g., 4,6-dichloro-2-pyrimidinecarboxylic acid vs. the 5-isomer) are studied via:

  • Computational Modeling : DFT calculations to compare electronic environments (e.g., carboxyl group orientation affects electrophilicity at chlorine sites) .
  • Kinetic Studies : Monitor substitution rates with nucleophiles (e.g., morpholine) under controlled pH and temperature to quantify positional reactivity differences .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

  • Methodological Answer : Solubility can be enhanced via:

  • pH Adjustment : Use phosphate buffer (pH 7.4) to ionize the carboxylic acid group, achieving solubility up to 5 mg/mL .
  • Co-Solvents : Ethanol (10–20% v/v) improves solubility while maintaining stability over 24 hours at 25°C .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for this compound?

  • Methodological Answer : Yield discrepancies arise from:

  • Byproduct Formation : Over-chlorination at position 2 occurs if POCl₃ is used in excess, requiring precise stoichiometry .
  • Purification Challenges : Carboxylic acid derivatives often co-elute with polar impurities, necessitating optimized gradient elution in HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.